(1-丙基-1H-吲哚-3-基)(4-丙基萘-1-基)甲酮

描述

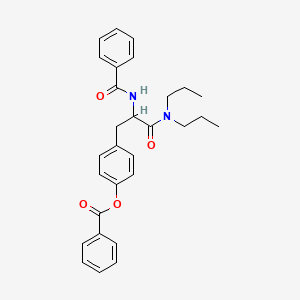

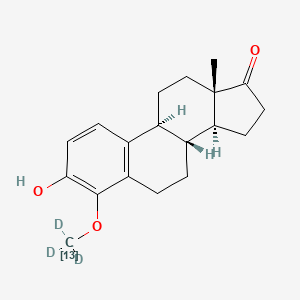

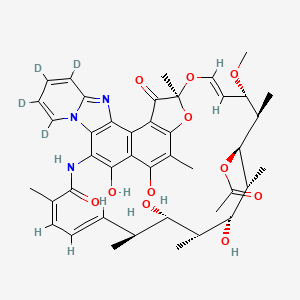

“(1-propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone” is a chemical compound with the molecular formula C25H25NO . It is also known by other names such as JWH-180 .

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring attached to a naphthalene ring via a methanone group . The indole ring carries an alkyl chain at the 1-position . The exact mass of the compound is 355.193614421 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.5 g/mol . It has a computed XLogP3-AA value of 6.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 6 rotatable bonds . Its topological polar surface area is 22 Ų .科学研究应用

合成和结构分析

合成技术:相关吲哚和萘酰吲哚化合物的新颖合成方法涉及弗里德尔-克拉夫特苯甲酰化和费歇尔吲哚环化,提供了一种高效的合成生物活性化合物的途径(Suhana & Rajeswari, 2017)。

结构表征:涉及萘酰吲哚和相关化合物的结构阐明采用了液相色谱-质谱联用(LC-MS)、气相色谱-质谱联用(GC-MS)和核磁共振(NMR)等先进方法(Nakajima et al., 2011)。

药理学见解

大麻素受体激动作用:各种吲哚和萘酰吲哚化合物,包括与(1-丙基-1H-吲哚-3-基)(4-丙基萘-1-基)甲酮类似结构的化合物,已被确认为大麻素受体激动剂,为了解它们潜在的药理作用提供了见解(Uchiyama et al., 2010)。

跨物种比较:比较大麻素CB2受体在大鼠和人类之间的差异突出了药理学上的差异,这对于理解不同物种中萘酰吲哚等大麻素配体的作用效果至关重要(Mukherjee et al., 2004)。

分析技术

- 分析检测:诸如超高压液相色谱-串联质谱(UHPLC-MS/MS)等技术对于检测和定量新型精神活性物质,包括类似于(1-丙基-1H-吲哚-3-基)(4-丙基萘-1-基)甲酮的合成大麻素在环境样品中的效果(Borova et al., 2015)。

作用机制

Target of Action

JWH-180, also known as (1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone, is a synthetic cannabinoid . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

JWH-180 acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids like THC . The activation of CB1 receptors in the central nervous system can lead to psychoactive effects .

Biochemical Pathways

This can lead to a decrease in protein kinase A activity, affecting various downstream effects such as the release of neurotransmitters .

Result of Action

The activation of cannabinoid receptors by JWH-180 can lead to various molecular and cellular effects. For instance, it can lead to sedation, cognitive dysfunction, tachycardia, postural hypotension, dry mouth, ataxia, and psychotropic effects . The effects can vary depending on the specific cell type .

Action Environment

Environmental factors can influence the action, efficacy, and stability of JWH-180. For example, the method of administration can affect its bioavailability and onset of effects. When smoked or vaporized, cannabinoids can produce a quick onset of effects and rapid offset . Moreover, factors such as the user’s metabolic rate, body mass, age, health status, and concurrent use of other substances can also influence the effects of JWH-180 .

属性

IUPAC Name |

(1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-9-18-14-15-22(20-11-6-5-10-19(18)20)25(27)23-17-26(16-4-2)24-13-8-7-12-21(23)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOMWXXAVVSIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669851 | |

| Record name | (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone | |

CAS RN |

824959-87-7 | |

| Record name | (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)